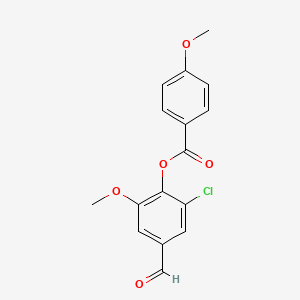

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate

描述

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a synthetic aromatic ester featuring two substituted phenyl rings. The first phenyl group is substituted with chlorine (2-position), formyl (4-position), and methoxy (6-position) groups, while the second phenyl ring (the benzoate moiety) carries a methoxy group at the 4-position.

属性

IUPAC Name |

(2-chloro-4-formyl-6-methoxyphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZUYYZALJNNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.

化学反应分析

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-methoxybenzoate.

Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-methoxybenzoate.

Substitution: 2-Amino-4-formyl-6-methoxyphenyl 4-methoxybenzoate.

科学研究应用

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate (CAS 443664-51-5)

- Structural Differences : Replaces the chloro substituent on the benzoate ring with bromo and introduces a chlorine at the 2-position of the benzoate moiety.

- Impact on Properties : The bromine atom increases molar mass (369.59 g/mol vs. ~290.7 g/mol for the target compound) and density (predicted 1.561 g/cm³). The bulky bromine may also reduce solubility in polar solvents compared to the chloro analog .

- Thermal Stability : Predicted boiling point is 530.2°C, suggesting high thermal resilience, though direct comparisons with the target compound are unavailable .

- 2-Chloro-4-formyl-6-methoxyphenyl Benzoate (CAS 832674-53-0) Structural Differences: Lacks the methoxy group on the benzoate ring.

Sulfonate and Alternative Ester Derivatives

- 2-Chloro-4-formyl-6-methoxyphenyl 4-Chlorobenzenesulfonate

- Structural Differences : Replaces the benzoate ester with a sulfonate group.

- Impact on Applications : Sulfonate esters are typically more resistant to enzymatic cleavage than carboxylate esters, making them suitable for prodrug designs or surfactants. However, they may exhibit lower biodegradability .

Comparison with Metal Complexes of 4-Methoxybenzoate

4-Methoxybenzoate (4-MeO-Bz) is a common ligand in coordination chemistry. Key findings from lanthanide and transition metal complexes include:

Lanthanide Complexes (La, Ce, Pr, Nd, Sm)

- Coordination Behavior: 4-MeO-Bz acts as a bidentate ligand via carboxylate oxygen atoms, forming compounds like La(4-MeO-Bz)₃·2H₂O.

- Thermal Decomposition : Dehydration occurs between 50–150°C, followed by ligand decomposition at 300–500°C. The chloro and formyl groups in the target compound would likely lower decomposition temperatures due to increased electron-withdrawing effects .

Transition Metal Complexes (Mn, Ni, Cu)

- Stability : Mn(4-MeO-Bz)₂·2H₂O and Ni(4-MeO-Bz)₂·2H₂O exhibit higher thermal stability (>200°C) than Cu analogs, which decompose at ~180°C. The target compound’s ester linkage may offer less thermal stability compared to metal-coordinated carboxylates .

Enzyme Inhibition Studies

- 4-Methoxybenzoate in CBL Catalysis: 4-Methoxybenzoate is a substrate for enzymes like 4-methoxybenzoate monooxygenase. Analogs like 4-chlorophenacyl-CoA (Kis = 21–30 μM) act as potent inhibitors, suggesting that halogenation at specific positions enhances binding affinity. The target compound’s formyl group could sterically hinder enzyme interactions compared to simpler analogs .

Microbial Metabolism

- Degradation Pathways : Soil bacteria (e.g., Arthrobacter spp.) demethylate 4-methoxybenzoate to 4-hydroxybenzoate via 4-methoxybenzoate O-demethylase. The chloro and formyl substituents in the target compound may impede this pathway, leading to accumulation in biological systems—similar to observations with fluorobenzoates .

Physical and Chemical Properties

生物活性

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a chemical compound with the molecular formula C16H13ClO4. Its structure includes chloro, formyl, and methoxy functional groups, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by:

- Chloro Group : Enhances reactivity and binding capabilities.

- Formyl Group : Can be oxidized or reduced, influencing biological interactions.

- Methoxy Groups : Improve solubility and stability in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and formyl groups facilitate binding to these targets, modulating their activity. For instance:

- The formyl group can undergo oxidation to a carboxylic acid, which may affect enzyme inhibition pathways.

- The methoxy groups enhance the compound's solubility, allowing for better absorption in biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. The presence of the chloro and formyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes. For example:

- Xanthine Oxidase Inhibition : Similar compounds have demonstrated the ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The introduction of specific functional groups can enhance inhibitory potency through increased hydrophobic interactions within the enzyme's active site .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of benzaldehyde derivatives, researchers synthesized several analogs of this compound. These compounds were tested for their ability to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. The results indicated that modifications to the benzaldehyde structure could significantly enhance CETP inhibition, suggesting a pathway for developing new therapeutic agents for cardiovascular diseases .

Case Study 2: Antifungal Activity

Another study investigated the antifungal properties of redox-active benzaldehydes. It was found that certain derivatives could disrupt cellular antioxidation systems in pathogenic fungi, thereby inhibiting their growth. This suggests that this compound may have potential as an antifungal agent due to its structural similarities with effective inhibitors identified in the study .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chloro, formyl, methoxy groups | Enzyme inhibition, antimicrobial |

| 2-Chloro-4-formyl-6-methoxyphenyl acetate | Chloro, formyl, acetate | Moderate antimicrobial |

| 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoate | Chloro groups | Potential anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。